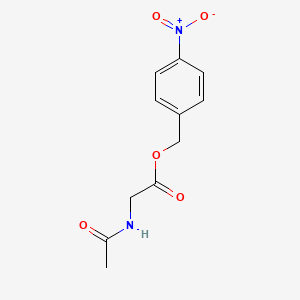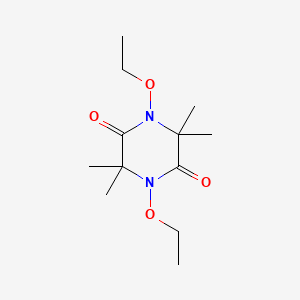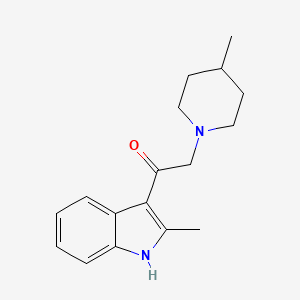
4-nitrobenzyl N-acetylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrobenzyl N-acetylglycinate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of N-acetylglycine, an amino acid that is found in many biological systems. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
4-nitrobenzyl N-acetylglycinate has several potential applications in scientific research. It has been used as a substrate for enzymatic assays, particularly for the measurement of N-acetylglycine hydrolase activity. The compound has also been used as a tool for studying the transport of N-acetylglycine across biological membranes. In addition, 4-nitrobenzyl N-acetylglycinate has been used as a fluorescent probe for detecting the presence of reactive oxygen species in cells.
Mecanismo De Acción
The mechanism of action of 4-nitrobenzyl N-acetylglycinate is not fully understood. However, it is believed to function as a substrate for certain enzymes, particularly N-acetylglycine hydrolase. When the compound is cleaved by the enzyme, it releases 4-nitrobenzyl chloride, which can be detected using various methods. This mechanism has been used in the development of enzymatic assays for the measurement of N-acetylglycine hydrolase activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitrobenzyl N-acetylglycinate have not been extensively studied. However, it is believed to have minimal toxicity and does not have any known drug side effects. The compound has been shown to be stable under various conditions, making it a useful tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-nitrobenzyl N-acetylglycinate in lab experiments is its stability. The compound can be stored for extended periods without significant degradation, making it a useful tool for long-term studies. In addition, the compound is relatively easy to synthesize using commonly available reagents and solvents.
One of the limitations of using 4-nitrobenzyl N-acetylglycinate in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain applications. In addition, the compound is not widely available commercially, which can make it difficult to obtain for some researchers.
Direcciones Futuras
There are several potential future directions for research involving 4-nitrobenzyl N-acetylglycinate. One area of interest is the development of new enzymatic assays for the measurement of N-acetylglycine hydrolase activity. Another area of interest is the use of the compound as a tool for studying the transport of N-acetylglycine across biological membranes. Additionally, the compound has potential applications in the development of fluorescent probes for detecting reactive oxygen species in cells. Further research is needed to fully understand the potential applications of 4-nitrobenzyl N-acetylglycinate in scientific research.
Métodos De Síntesis
The synthesis of 4-nitrobenzyl N-acetylglycinate can be achieved using several methods. One of the most commonly used methods involves the reaction of N-acetylglycine with 4-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-nitrobenzyl N-acetylglycinate. Other methods include the use of different reagents and solvents, such as acetic anhydride and pyridine.
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl 2-acetamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-8(14)12-6-11(15)18-7-9-2-4-10(5-3-9)13(16)17/h2-5H,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPBHINZHLFJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5815561.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5815565.png)
![5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)

![2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5815598.png)
![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)
![1-(2-methoxyethyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B5815605.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5815608.png)
![2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5815615.png)



![methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5815654.png)
